![molecular formula C11H15N3O B596812 6-(4-Methylpiperazin-1-yl)pyridine-2-carbaldehyde CAS No. 1216691-10-9](/img/structure/B596812.png)
6-(4-Methylpiperazin-1-yl)pyridine-2-carbaldehyde
Overview
Description
“6-(4-Methylpiperazin-1-yl)pyridine-2-carbaldehyde” is a chemical compound with the molecular formula C11H15N3O . It is related to “6-(4-methylpiperazin-1-yl)pyridine-2-carboxylic acid dihydrochloride”, which has a molecular weight of 294.18 .
Molecular Structure Analysis
The molecular structure of “6-(4-Methylpiperazin-1-yl)pyridine-2-carbaldehyde” can be represented by the InChI code: 1S/C11H15N3O2.2ClH/c1-13-5-7-14(8-6-13)10-4-2-3-9(12-10)11(15)16;;/h2-4H,5-8H2,1H3,(H,15,16);2*1H .Chemical Reactions Analysis
While specific chemical reactions involving “6-(4-Methylpiperazin-1-yl)pyridine-2-carbaldehyde” are not available, related compounds have been used in the synthesis of anti-tubercular agents .Scientific Research Applications
Anti-inflammatory and Analgesic Research
6-(4-Methylpiperazin-1-yl)pyridine-2-carbaldehyde: has been studied for its potential anti-inflammatory and analgesic effects. Research suggests that derivatives of this compound, such as LQFM182, show promising results in reducing inflammatory responses and pain sensations . The compound’s ability to decrease the number of writhings induced by acetic acid and reduce paw licking time in animal models highlights its potential as a therapeutic agent in managing pain and inflammation .
Synthesis of Novel Piperazine Derivatives
The compound serves as a precursor in the synthesis of new piperazine derivatives. These derivatives are synthesized through reactions with various agents, leading to the creation of new compounds with potential pharmacological activities . The versatility of 6-(4-Methylpiperazin-1-yl)pyridine-2-carbaldehyde in chemical reactions makes it a valuable starting material for medicinal chemistry research.
Development of Central Nervous System Drugs
There is ongoing research into the development of drugs targeting central inflammatory diseases using piperazine derivatives6-(4-Methylpiperazin-1-yl)pyridine-2-carbaldehyde is involved in the synthesis of compounds evaluated for their biological activity against central nervous system disorders . This research could lead to new treatments for conditions such as multiple sclerosis and Alzheimer’s disease.
Antibacterial Activity
Compounds synthesized from 6-(4-Methylpiperazin-1-yl)pyridine-2-carbaldehyde have been tested for antibacterial activity. These studies aim to develop new antibacterial agents that can combat resistant bacterial strains . The compound’s role in creating new antibacterial agents is crucial in the fight against antibiotic resistance.
Therapeutic Potential in Heterocyclic Chemistry
The compound’s heterocyclic structure offers therapeutic potential in the field of heterocyclic chemistry. Researchers are exploring its use in creating pyrimidine scaffolds, which are important in the development of drugs with diverse pharmacological properties .
Chemical Research and Education
In academic settings, 6-(4-Methylpiperazin-1-yl)pyridine-2-carbaldehyde is used for educational purposes to demonstrate chemical reactions and synthesis techniques. It provides a practical example for students to understand the principles of organic chemistry and pharmacology .
Drug Discovery and Development
Finally, 6-(4-Methylpiperazin-1-yl)pyridine-2-carbaldehyde plays a significant role in drug discovery and development. Its involvement in the synthesis of new compounds with potential therapeutic effects makes it a valuable asset in the pharmaceutical industry’s quest to discover new drugs .
properties
IUPAC Name |
6-(4-methylpiperazin-1-yl)pyridine-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-13-5-7-14(8-6-13)11-4-2-3-10(9-15)12-11/h2-4,9H,5-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMWYLDRTTWRNKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC(=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Methylpiperazin-1-yl)pyridine-2-carbaldehyde |
Synthesis routes and methods
Procedure details
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